



"Apigenin 5-O-neohesperidoside" solubility in DMSO for cell assays

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Compound of Interest

Compound Name: Apigenin 5-O-neohesperidoside

Cat. No.: B1153349

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Disclaimer: Specific solubility data for **Apigenin 5-O-neohesperidoside** in DMSO is not readily available in the reviewed literature. This guide utilizes data from the structurally similar compound Rhoifolin (Apigenin 7-O-neohesperidoside) as a close analog. The primary structural difference is the attachment point of the neohesperidoside sugar moiety to the apigenin backbone. Researchers should perform small-scale solubility tests to confirm optimal conditions for their specific batch of **Apigenin 5-O-neohesperidoside**.

Frequently Asked Questions (FAQs)

Q1: What is **Apigenin 5-O-neohesperidoside**?

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a natural compound found in various plants. It consists of the flavonoid apigenin linked to a disaccharide sugar, neohesperidose. Like many flavonoid glycosides, it is investigated for a variety of biological activities.

Q2: What is the recommended solvent for dissolving **Apigenin 5-O-neohesperidoside** for cell-based assays?



Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving **Apigenin 5-O-neohesperidoside** and similar flavonoid glycosides to create high-concentration stock solutions.[1] For final dilutions in aqueous cell culture media, it is critical to keep the final DMSO concentration low to avoid cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[2] However, cell line sensitivity to DMSO can vary significantly. It is best practice to keep the final DMSO concentration at \leq 0.1% if possible and to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Q4: How should I store the Apigenin 5-O-neohesperidoside stock solution?

DMSO stock solutions should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Solubility and Concentration Data

The following table summarizes solubility data for the related compound Rhoifolin (Apigenin 7-O-neohesperidoside) and general recommendations for DMSO concentrations in cell assays.

Parameter	Value	Source
Compound	Rhoifolin (Apigenin 7-O-neohesperidoside)	N/A
Molecular Weight	578.53 g/mol	[3][4]
Solubility in DMSO	~100 mg/mL (~172.85 mM)	[5]
Recommended Final DMSO Concentration in Media	≤ 0.5% (ideally ≤ 0.1%)	[2]
Storage of DMSO Stock	-20°C or -80°C in aliquots	[2]



Experimental Protocol: Preparation of Solutions for Cell Assays

This protocol describes the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a final working concentration for treating cells in culture.

Materials:

- Apigenin 5-O-neohesperidoside (or Rhoifolin) powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Water bath (optional)
- Pre-warmed sterile cell culture medium

Procedure:

Part 1: Preparing a 100 mM Stock Solution in DMSO

- Weigh Compound: Carefully weigh out 5.79 mg of Apigenin 5-O-neohesperidoside/Rhoifolin powder (Molecular Weight ~578.53 g/mol) and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 100 μL of sterile DMSO to the tube.
- Dissolve: Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
- Aid Dissolution (If Needed): If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]
- Verify Clarity: Visually inspect the solution to ensure it is clear and free of any precipitates.



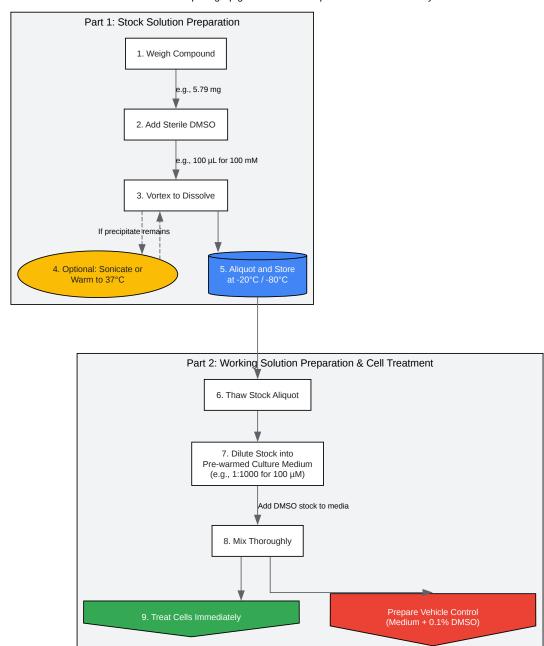
• Store: Store the 100 mM stock solution at -20°C or -80°C in small, single-use aliquots.

Part 2: Preparing a 100 µM Working Solution in Cell Culture Medium

- Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.
- Calculate Dilution: To prepare a 100 μM working solution, you will need to perform a 1:1000 dilution. For example, to make 1 mL of working solution, you will need 1 μL of the 100 mM stock.
- Dilute in Medium: Add 999 μL of pre-warmed cell culture medium to a sterile tube.
- Add Stock to Medium: While gently vortexing the medium, add the 1 μ L of the 100 mM stock solution. Crucially, add the DMSO stock to the aqueous medium and not the other way around to minimize precipitation.
- Mix Thoroughly: Continue to mix the solution to ensure it is homogeneous. The final DMSO concentration in this working solution will be 0.1%.
- Use Immediately: Use this working solution immediately to treat your cells. Do not store aqueous dilutions for long periods.

Experimental Workflow Diagram





Workflow for Preparing Apigenin 5-O-neohesperidoside for Cell Assays

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Caption: A step-by-step workflow for preparing a compound working solution.



Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I add it to the cell culture medium.

- Cause: This is a common issue with poorly water-soluble compounds like flavonoid glycosides, known as "crashing out." The compound is soluble in the highly concentrated DMSO stock but becomes insoluble when diluted into the aqueous medium.
- Solution 1: Check Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells (e.g., 0.1% 0.5%).
- Solution 2: Modify Dilution Technique: Always add the small volume of concentrated DMSO stock to the larger volume of aqueous culture medium while vortexing or mixing. Never add the aqueous solution to the DMSO stock.
- Solution 3: Dilute in Serum-Containing Medium: If your medium contains serum, the proteins
 can sometimes help to stabilize the compound and prevent precipitation. Try making the final
 dilution in complete, serum-containing medium.
- Solution 4: Reduce Final Concentration: The desired final concentration of your compound may be above its solubility limit in the final medium. Try working with lower concentrations.

Problem 2: I'm observing high levels of cell death, even in my control group.

- Cause: The final concentration of DMSO may be too high for your specific cell line, leading to cytotoxicity.
- Solution 1: Perform a DMSO Toxicity Curve: Before starting your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for your intended exposure time. Use a cell viability assay (like MTT or CellTiter-Glo) to determine the maximum non-toxic concentration for your cell line.
- Solution 2: Lower DMSO Concentration: Reduce the final DMSO concentration in all
 experimental conditions to a level determined to be safe from your toxicity curve. This may
 require creating a more concentrated primary stock solution.

Problem 3: My experimental results are inconsistent between replicates or experiments.



- Cause 1: Incomplete Dissolution: The compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations.
- Solution 1: Always visually confirm that your DMSO stock is a clear solution with no visible particulates before making dilutions. If necessary, use sonication or gentle warming to ensure complete dissolution.[2]
- Cause 2: Compound Degradation: Repeated freeze-thaw cycles of the main stock solution can lead to compound degradation. Additionally, flavonoid glycosides may not be stable in aqueous solutions for extended periods.
- Solution 2: Always prepare fresh working dilutions in culture medium for each experiment and use them immediately. Store your primary DMSO stock in small, single-use aliquots to avoid freeze-thaw cycles.[2]
- Cause 3: Inaccurate Pipetting: When making high-fold dilutions (e.g., 1:1000), small errors in pipetting the concentrated stock can lead to large variations in the final concentration.
- Solution 3: Use calibrated pipettes and proper technique. For very small volumes, consider performing a serial dilution (e.g., make an intermediate 10X dilution first) to improve accuracy.

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